5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, sulfanyl, and carboxamide groups, as well as a trifluoromethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with appropriate reagents to introduce the sulfanyl and carboxamide groups . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chloro benzyl)thiazol-4-one: Known for its anti-inflammatory potential.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Exhibits high anti-inflammatory activity.
Uniqueness
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H15ClF3N3OS |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3OS/c1-12-6-8-13(9-7-12)11-29-19-25-10-15(21)17(27-19)18(28)26-16-5-3-2-4-14(16)20(22,23)24/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
ZOUHIIZQEMHXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
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